2-Nitrotyrosine methyl ester
Overview
Description
2-Nitrotyrosine methyl ester is a derivative of tyrosine, an amino acid found in proteins. It is formed by the nitration of tyrosine residues in proteins, which is a post-translational modification that occurs under oxidative stress conditions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrotyrosine methyl ester typically involves the nitration of tyrosine or its derivatives. One common method is the reaction of tyrosine with nitric acid in the presence of sulfuric acid, which introduces a nitro group to the aromatic ring of tyrosine. The resulting nitrotyrosine is then esterified using methanol and an acid catalyst to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Nitrotyrosine methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form 2-Nitrotyrosine and methanol.
Reduction: The nitro group can be reduced to an amino group, forming 2-Aminotyrosine methyl ester.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products:
Scientific Research Applications
2-Nitrotyrosine methyl ester has several applications in scientific research:
Chemistry: Used as a model compound to study nitration reactions and the effects of nitro groups on aromatic systems.
Biology: Serves as a marker for oxidative stress and protein nitration in biological systems.
Medicine: Investigated for its role in various diseases, including cardiovascular diseases and neurodegenerative disorders, due to its involvement in oxidative stress pathways.
Industry: Utilized in the synthesis of pharmaceuticals and as an intermediate in the production of other chemical compounds .
Mechanism of Action
The mechanism of action of 2-Nitrotyrosine methyl ester involves its interaction with various molecular targets and pathways:
Oxidative Stress: The nitro group can participate in redox reactions, leading to the formation of reactive nitrogen species.
Protein Modification: It can modify tyrosine residues in proteins, affecting their function and activity.
Signaling Pathways: Involved in signaling pathways related to inflammation and cell damage .
Comparison with Similar Compounds
2-Nitrotyrosine: The parent compound without the ester group.
2-Aminotyrosine methyl ester: The reduced form of 2-Nitrotyrosine methyl ester.
Tyrosine methyl ester: The non-nitrated ester derivative of tyrosine .
Uniqueness: this compound is unique due to the presence of both a nitro group and an ester group, which confer distinct chemical reactivity and biological properties. The nitro group makes it a useful marker for oxidative stress, while the ester group allows for easy modification and incorporation into various chemical and biological systems .
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c1-17-10(14)7(11)4-6-2-3-9(13)8(5-6)12(15)16/h2-3,5,7,13H,4,11H2,1H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZFQRWZCGEEOA-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185786 | |
Record name | 2-Nitrotyrosine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3195-65-1 | |
Record name | 2-Nitrotyrosine methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003195651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitrotyrosine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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